(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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Overview
Description
“(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2193065-08-4 . It has a molecular weight of 287.19 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14N4.2ClH/c13-8-11-14-15-12 (9-6-7-9)16 (11)10-4-2-1-3-5-10;;/h1-5,9H,6-8,13H2;2*1H . This indicates that the compound contains a cyclopropyl group, a phenyl group, and a 1,2,4-triazol ring, all attached to a methanamine group. Two chloride ions are also associated with the compound, making it a dihydrochloride.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications
Understanding Receptor Occupancy and Drug Development
One paper discusses the occupancy of the 5-HT(1A) receptor by a novel antagonist, highlighting the importance of receptor targeting in the development of treatments for anxiety and mood disorders. This study demonstrates how compounds can be evaluated for their potential therapeutic applications based on their interaction with specific receptors in the brain (Rabiner et al., 2002).
Metabolism and Excretion Studies
Another study focuses on the metabolism and excretion of Ticagrelor, providing a model for understanding how drugs are processed in the body. Such research is crucial for any compound under development, as it informs dosing, safety, and efficacy considerations (Teng et al., 2010).
Effects on Cognitive and Psychological Functions
Research on the effects of certain compounds on cognitive and psychological functions, as seen in studies on scopolamine and other agents, can offer insights into potential therapeutic or adverse effects of new compounds on the brain and behavior (Sheng et al., 2018).
Exploring Therapeutic Potentials
Studies on sapropterin dihydrochloride in the treatment of phenylketonuria (PKU) illustrate the process of identifying and validating therapeutic uses for new compounds. This includes determining the efficacy of a compound in increasing tolerance to phenylalanine while maintaining blood control, which is crucial for managing PKU (Trefz et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .
properties
IUPAC Name |
(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.2ClH/c13-8-11-14-15-12(9-6-7-9)16(11)10-4-2-1-3-5-10;;/h1-5,9H,6-8,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWSKYUEOUJTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(N2C3=CC=CC=C3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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